Methyl 4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate
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Overview
Description
Methyl 4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate is a chemical compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate typically involves the reaction of a pyrimidine derivative with a propargylamine derivative. One common method includes the alkylation of methyl pyrimidine-5-carboxylate with propargyl bromide in the presence of a base such as sodium hydroxide under phase-transfer catalysis conditions . The reaction is usually carried out in a solvent like toluene at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the propargyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Methyl 4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of potential neuroprotective and anti-neuroinflammatory agents.
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate involves its interaction with molecular targets such as ATF4 and NF-kB proteins . The compound inhibits endoplasmic reticulum stress and apoptosis pathways, leading to reduced inflammation and cell death. This makes it a potential candidate for treating neurodegenerative diseases and other conditions involving inflammation and cell damage.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid
- (4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
Uniqueness
Methyl 4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to interact with specific molecular targets and pathways makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C9H9N3O2 |
---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
methyl 4-(prop-2-ynylamino)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H9N3O2/c1-3-4-11-8-7(9(13)14-2)5-10-6-12-8/h1,5-6H,4H2,2H3,(H,10,11,12) |
InChI Key |
OMMXMERKHAZYLV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=CN=C1NCC#C |
Origin of Product |
United States |
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